molecular formula C12H6Cl4O B12667683 2,3,4,6-Tetrachlorodiphenyl ether CAS No. 85918-33-8

2,3,4,6-Tetrachlorodiphenyl ether

Katalognummer: B12667683
CAS-Nummer: 85918-33-8
Molekulargewicht: 308.0 g/mol
InChI-Schlüssel: WJZPRRFFZWVZJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,6-Tetrachlorodiphenyl ether is a polychlorinated diphenyl ether, a class of compounds known for their structural similarity to polychlorinated biphenyls. These compounds are characterized by the presence of multiple chlorine atoms attached to a diphenyl ether backbone. The molecular formula of this compound is C12H6Cl4O, and it has a molecular weight of 307.99 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic rings of diphenyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride to facilitate the dissolution of reactants and efficient mixing .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3,4,6-Tetrachlorodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions and environmental conditions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.

    Medicine: Explored for its potential use in developing new pharmaceuticals and understanding the mechanisms of drug action.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetrachlorodiphenyl ether involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, enzyme activity, and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

2,3,4,6-Tetrachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers and chlorophenols:

These compounds share similar chemical properties but differ in their specific applications and biological effects.

Eigenschaften

CAS-Nummer

85918-33-8

Molekularformel

C12H6Cl4O

Molekulargewicht

308.0 g/mol

IUPAC-Name

1,2,3,5-tetrachloro-4-phenoxybenzene

InChI

InChI=1S/C12H6Cl4O/c13-8-6-9(14)12(11(16)10(8)15)17-7-4-2-1-3-5-7/h1-6H

InChI-Schlüssel

WJZPRRFFZWVZJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.